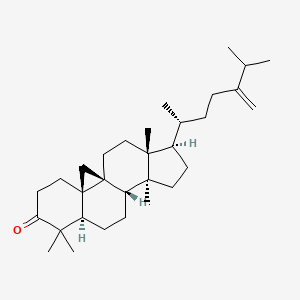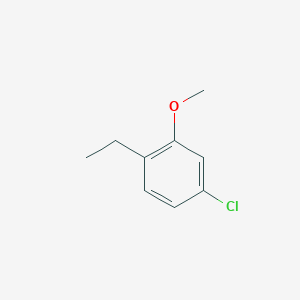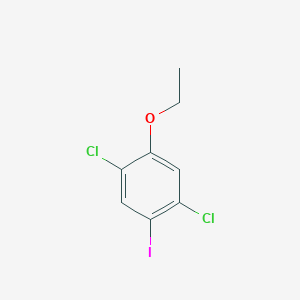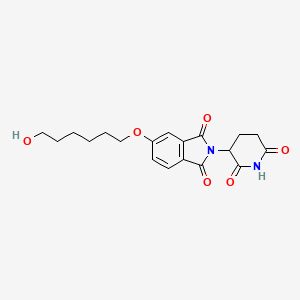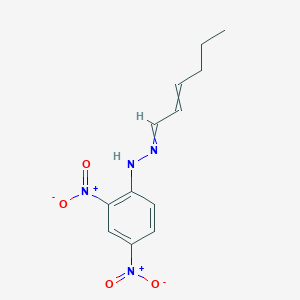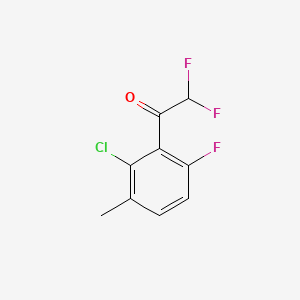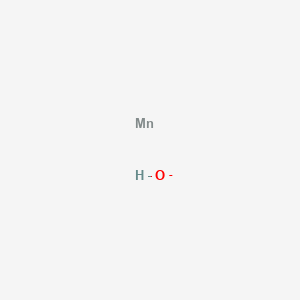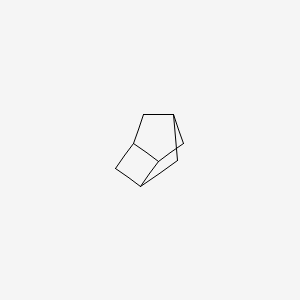
Tricyclo(3.2.1.03,6)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(3.2.1.03,6)octane is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its stability and the presence of multiple ring systems, which make it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.2.1.03,6)octane typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo(3.2.1.02,7)octan-3-one intermediate . Another approach involves the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and the use of industrial-grade reagents.
化学反応の分析
Types of Reactions
Tricyclo(3.2.1.03,6)octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include boron tribromide for radical cyclisation, samarium diiodide for cyclopropane cleavage, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methoxy enones with boron tribromide can yield bicyclo(3.2.1)octenyl bromides .
科学的研究の応用
Tricyclo(3.2.1.03,6)octane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and as models for studying enzyme interactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced composites
作用機序
The mechanism of action of Tricyclo(3.2.1.03,6)octane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as intramolecular Diels-Alder reactions and radical cyclisations, which are facilitated by its strained ring systems .
類似化合物との比較
Similar Compounds
Bicyclo(3.2.1)octane: Shares a similar bicyclic structure but lacks the additional ring system.
Tricyclo(4.3.1.03,7)decane:
Uniqueness
Tricyclo(3.2.1.03,6)octane is unique due to its specific tricyclic framework, which imparts distinct chemical properties and reactivity. Its ability to undergo selective reactions and form stable intermediates makes it valuable for synthetic and mechanistic studies .
特性
CAS番号 |
250-22-6 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
tricyclo[3.2.1.03,6]octane |
InChI |
InChI=1S/C8H12/c1-5-2-7-4-6(1)8(7)3-5/h5-8H,1-4H2 |
InChIキー |
JMVZAUKRYGGVCX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

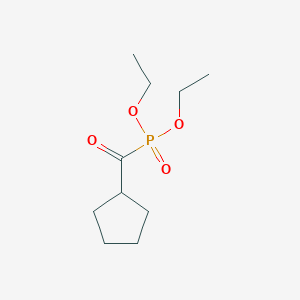
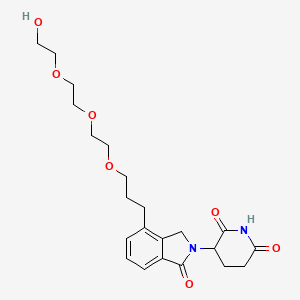
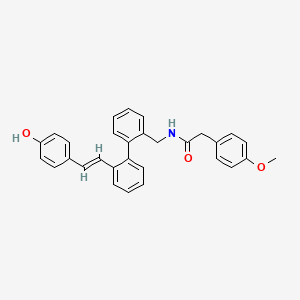
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
